molecular formula C12H22O3 B162151 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one CAS No. 129287-66-7

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one

Cat. No.: B162151
CAS No.: 129287-66-7
M. Wt: 214.3 g/mol
InChI Key: ZNQCVINNEKZFCC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one is a chemical compound with the molecular formula C13H24O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its unique structural features, which include tert-butyl, isopropyl, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxane-4-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Typically, the process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxane: Similar in structure but lacks the ketone functional group.

    2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxane-4-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-6-methyl-5-propan-2-yl-1,3-dioxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-7(2)9-8(3)14-11(12(4,5)6)15-10(9)13/h7-9,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCVINNEKZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC(O1)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338608
Record name 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129287-66-7
Record name 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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